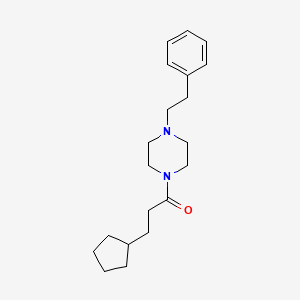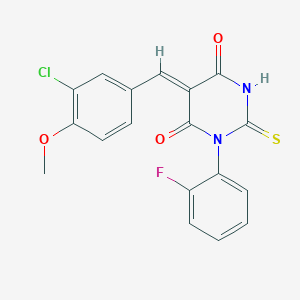![molecular formula C18H12BrNO3 B4941058 3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
3-[(5-bromo-1-naphthoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-bromo-1-naphthoyl)amino]benzoic acid, also known as BAN, is a synthetic compound that belongs to the class of naphthoylindole derivatives. It was first synthesized in 2009 and has since gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
作用机制
The mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to activate caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic cascade.
Biochemical and Physiological Effects:
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid in lab experiments is its high potency and selectivity against cancer cells. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its cytotoxic effects can also pose a risk to researchers if proper safety precautions are not taken.
未来方向
There are several future directions for the research and development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. One potential avenue is the development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid-based anticancer drugs that can be used in the treatment of various types of cancer. Another direction is the exploration of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid's potential applications in material science, such as the development of sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid and its potential side effects.
合成方法
The synthesis of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-1-naphthoic acid with thionyl chloride to form 5-bromo-1-naphthoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a base to yield the final product, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. The purity and yield of the compound can be improved by recrystallization and purification using various chromatographic techniques.
科学研究应用
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This makes it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
3-[(5-bromonaphthalene-1-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(10-12)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIEOVOMUWYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)

![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)
